N-(2-((6-吗啉代嘧啶-4-基)氧)乙基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H20N4O3 and its molecular weight is 292.339. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
一系列包含吗啉和嘧啶酮部分的新型衍生物对各种细菌和真菌菌株表现出显著的抗菌活性。这些化合物被合成并评估了它们的体外抗菌效力,与标准药物相比表现出良好到优异的活性。这表明 N-(2-((6-吗啉代嘧啶-4-基)氧)乙基)环丙烷甲酰胺衍生物具有开发新型抗菌剂的潜力 (Devarasetty 等人,2019 年; Zaki 等人,2020 年)。
抗增殖活性
对吗啉和嘧啶酮衍生物的晶体结构和合成的研究发现了对癌细胞系显着的抗增殖活性。晶体结构分析提供了对结合模式和对这种生物活性至关重要的相互作用的见解,为开发新的抗癌药物提供了途径 (Lu 等人,2021 年)。
酶抑制
具有吗啉和嘧啶酮结构的化合物已被确认为与癌症和神经退行性疾病相关的特定酶的有效抑制剂。例如,衍生物已显示出抑制 PI3Kβ 活性的作用,PI3Kβ 是一种与 PTEN 缺陷型癌症有关的激酶。这表明治疗以特定遗传缺陷为特征的癌症类型的治疗潜力 (Certal 等人,2014 年)。
神经退行性疾病研究
吗啉和嘧啶酮衍生物的合成和评估在神经退行性疾病研究中也发现了相关性。某些衍生物已被探索为帕金森病的潜在成像剂,旨在靶向并可视化与该疾病病理相关的特定酶。这突出了这些化合物在开发诊断工具和了解疾病机制中的作用 (Wang 等人,2017 年)。
作用机制
Target of Action
Similar compounds have been known to target various enzymes and proteins, influencing a wide range of biological activities .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond and π-π interactions .
Biochemical Pathways
Similar compounds have been known to affect various pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds have been shown to have good pharmacokinetic properties, high gastrointestinal absorption, oral bioavailability, and less toxicity .
Result of Action
Similar compounds have been shown to inhibit the production of certain pro-inflammatory mediators .
Action Environment
Similar compounds have been shown to exhibit activity under laboratory-controlled conditions .
属性
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(11-1-2-11)15-3-6-21-13-9-12(16-10-17-13)18-4-7-20-8-5-18/h9-11H,1-8H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWWHSPGUFJTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。